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Introduction

Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the

reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2]

Upregulation of PGAM has been observed in various human cancers, where it plays a crucial

role in regulating glycolysis and promoting cancer cell proliferation.[1][2] This makes PGAM an

attractive therapeutic target for anti-cancer drug development.[1][2] This application note

provides detailed protocols for measuring PGAM enzymatic activity in cell lysates using two

common methods: a commercial colorimetric/fluorometric assay kit and a classic

spectrophotometric assay coupled to lactate dehydrogenase.

Assay Principle

The most common method for determining PGAM activity involves a coupled enzymatic

reaction.

Colorimetric/Fluorometric Assay: Active PGAM in the sample converts 3-PG to 2-PG. A

series of subsequent enzymatic reactions generates an intermediate product that reacts with

a probe to produce a stable colorimetric (absorbance at ~570 nm) or fluorometric

(excitation/emission at ~535/587 nm) signal.[1][2][3] The signal intensity is directly

proportional to the PGAM activity in the sample.
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Spectrophotometric Assay: The conversion of 3-PG to 2-PG is coupled to the sequential

reactions catalyzed by enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

The final step involves the oxidation of NADH to NAD+, which leads to a decrease in

absorbance at 340 nm.[4][5][6] The rate of decrease in absorbance is proportional to the

PGAM activity.

Experimental Protocols
Method 1: Colorimetric/Fluorometric Assay Using a Commercial Kit

This protocol is based on commercially available kits and provides a rapid and sensitive

method for detecting PGAM activity.[1][2][3]

1. Materials

PGAM Activity Assay Kit (containing Assay Buffer, Lysis Buffer, Substrate, Cofactor,

Converter, Developer, Probe, and a 2-PG Standard)[1]

96-well clear, flat-bottom microplate[1]

Microplate reader capable of measuring absorbance at 570 nm and fluorescence at Ex/Em =

535/587 nm

Ice

Microcentrifuge

Pipettes and pipette tips

Deionized water

2. Cell Lysate Preparation

Collect cells (adherent or suspension) by centrifugation. For adherent cells, scrape them in

cold PBS.

Wash the cell pellet with ice-cold PBS.
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Resuspend approximately 1 x 10^6 cells in 200 µL of ice-cold PGAM Lysis Buffer.[1][3]

Homogenize the cells by incubating on ice for 10 minutes.[1]

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[1][3]

Transfer the supernatant (cell lysate) to a new, pre-chilled tube. Keep on ice.

Determine the protein concentration of the lysate using a standard method (e.g., BCA

assay).

3. Assay Procedure

Standard Curve Preparation: Prepare a 2-PG standard curve according to the kit

manufacturer's instructions. For a colorimetric assay, this typically involves generating

standards from 0 to 10 nmol/well.[3]

Sample Preparation: Add 1-50 µL of cell lysate to two wells of a 96-well plate, one

designated as "Sample" and the other as "Sample Background Control".[1][3] Adjust the

volume in each well to 50 µL with PGAM Assay Buffer.[1][3]

Reaction Mix Preparation: Prepare a Reaction Mix for the samples and a Background

Control Mix (without the PGAM substrate) for the background control wells, as per the kit's

protocol.[3]

Reaction Initiation: Add 50 µL of the appropriate Reaction Mix to each well.[1][3] The total

reaction volume will be 100 µL.[3]

Measurement: Immediately begin measuring the absorbance at 570 nm or fluorescence at

Ex/Em = 535/587 nm in kinetic mode at 37°C for 20-60 minutes.[1][3]

4. Data Analysis

Subtract the background control readings from the sample readings.

Plot the 2-PG standard curve.

Determine the amount of 2-PG generated by the sample using the standard curve.
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Calculate the PGAM activity using the following formula:

PGAM Activity (nmol/min/µL or mU/mL) = (B / (ΔT * V)) * D

Where:

B is the amount of 2-PG from the standard curve (in nmol).

ΔT is the reaction time (in minutes).

V is the sample volume added to the well (in µL).

D is the sample dilution factor.

Method 2: Classic Spectrophotometric Assay

This protocol is a more traditional method that relies on monitoring NADH oxidation.[4]

1. Materials

Triethanolamine buffer (100 mM, pH 7.6)

3-Phosphoglyceric Acid (3-PGA) solution (200 mM)[4]

Adenosine 5'-diphosphate (ADP) solution (21 mM)[4]

2,3-Diphospho-D-Glyceric Acid (DPGA) solution (40 mM)

β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (4.5 mM)[4]

Magnesium sulfate (MgSO4) solution (75 mM)[4]

Potassium chloride (KCl) solution (2 M)[4]

Pyruvate Kinase (PK)

L-Lactic Dehydrogenase (LDH)

Enolase
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UV-transparent 96-well plate or cuvettes

Spectrophotometer capable of measuring absorbance at 340 nm

2. Cell Lysate Preparation

Prepare cell lysates as described in Method 1, Section 2. The lysis buffer should be compatible

with enzymatic assays (e.g., a buffer without strong detergents or high salt concentrations).

3. Assay Procedure

Reaction Mixture Preparation: Prepare a master mix containing the following reagents in

their final assay concentrations (see table below).

Reaction Initiation: Add the cell lysate (containing PGAM) to the reaction mixture to initiate

the reaction.

Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant

temperature (e.g., 25°C or 37°C) for several minutes.

Data Presentation

Table 1: Reagent Concentrations for Spectrophotometric PGAM Assay
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Reagent Final Concentration

Triethanolamine 79 mM

3-Phosphoglyceric Acid 6.6 mM

Adenosine 5'-diphosphate 0.70 mM

2,3-Diphospho-D-Glyceric Acid 1.3 mM

β-NADH 0.15 mM

Magnesium Sulfate 2.5 mM

Potassium Chloride 99 mM

Pyruvate Kinase ~14 units/mL

L-Lactic Dehydrogenase ~20 units/mL

Enolase ~3 units/mL

Note: The final concentrations are based on the Sigma-Aldrich protocol.[4]
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Cell Lysate Preparation

PGAM Activity Assay

1. Harvest Cells
(1x10^6)

2. Lyse cells in
ice-cold Lysis Buffer

3. Centrifuge at 10,000 x g
for 10 min at 4°C

4. Collect Supernatant
(Cell Lysate)

5. Add Lysate and
Assay Buffer to Plate

6. Add Reaction Mix

7. Measure Absorbance/Fluorescence
in Kinetic Mode at 37°C

8. Calculate PGAM Activity
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Caption: Workflow for PGAM Activity Assay in Cell Lysates.
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Colorimetric/Fluorometric Assay Spectrophotometric Assay
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Caption: Principle of PGAM Activity Assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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